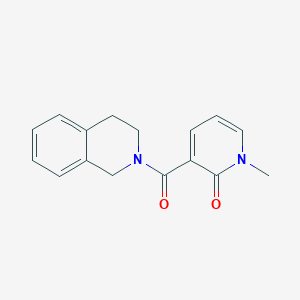

![molecular formula C19H14N4O3S B2513639 3-甲基-6-(3-硝基苯基)-N-苯基咪唑并[2,1-b][1,3]噻唑-2-甲酰胺 CAS No. 852135-82-1](/img/structure/B2513639.png)

3-甲基-6-(3-硝基苯基)-N-苯基咪唑并[2,1-b][1,3]噻唑-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a derivative of imidazo[2,1-b][1,3]thiazole . Imidazo[2,1-b][1,3]thiazole derivatives have been found to be important in the search for new anti-mycobacterial agents . They have been designed, synthesized, and evaluated for in vitro antitubercular activity .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives has been achieved through various methods . One such method involves a catalyst-free microwave-assisted procedure in green media . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Molecular Structure Analysis

The molecular structure of “3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core . This core is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学研究应用

抗菌应用

噻唑存在于许多有效的生物活性化合物中,例如磺胺噻唑,这是一种抗菌药物 。这表明噻唑衍生物有可能用于开发新的抗菌剂。

抗逆转录病毒应用

噻唑衍生物也存在于抗逆转录病毒药物中,例如利托那韦 。这表明它们可以用于治疗逆转录病毒感染,例如艾滋病毒。

抗真菌应用

化合物阿巴芬净是具有抗真菌特性的噻唑衍生物的一个例子 。这表明噻唑衍生物可用于开发抗真菌药物。

抗癌应用

噻唑衍生物已被发现具有抗癌特性。 例如,噻唑呋喃是一种用于癌症治疗的噻唑衍生物 。这表明噻唑衍生物可用于开发新的抗癌药物。

抗炎和止痛应用

噻唑衍生物已显示出抗炎和镇痛活性 。这表明它们有可能用于开发新的抗炎和止痛药物。

抗氧化应用

噻唑衍生物已证明具有抗氧化活性 。这表明它们有可能用于开发新的抗氧化剂。

神经保护应用

噻唑衍生物已显示出神经保护作用 。这表明它们有可能用于开发新的神经保护药物。

工业应用

除了生物应用外,噻唑衍生物在不同的领域具有广泛的应用,例如农用化学品、工业和感光剂 。这表明它们有可能用于各种工业应用。

作用机制

Target of Action

It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors .

Mode of Action

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Thiazole, a core structure in the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Similar compounds, such as indole derivatives, have been reported to have diverse biological activities .

Action Environment

生化分析

Biochemical Properties

3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The interaction between 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide and pantothenate synthetase is characterized by binding interactions that inhibit the enzyme’s activity, thereby affecting the metabolic pathways of the bacterium .

Cellular Effects

The effects of 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in Mycobacterium tuberculosis, it selectively inhibits the growth of the bacterium by targeting specific enzymes without affecting non-tuberculous mycobacteria . This selective inhibition suggests that 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be used to develop targeted therapies with minimal off-target effects.

Molecular Mechanism

At the molecular level, 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of pantothenate synthetase, inhibiting its activity and thereby disrupting the biosynthesis of coenzyme A . This inhibition leads to a cascade of effects that ultimately result in the suppression of bacterial growth. Additionally, molecular docking studies have shown that the binding pattern of 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is stable, further supporting its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide have been observed to change over timeIn vitro studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting that it could be effective in long-term treatments .

Dosage Effects in Animal Models

The effects of 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide vary with different dosages in animal models. Studies have indicated that there is a threshold dosage below which the compound is effective without causing toxicity. At higher doses, toxic or adverse effects have been observed, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound affects metabolic flux and metabolite levels by inhibiting key enzymes such as pantothenate synthetase . This inhibition disrupts the normal metabolic processes, leading to a reduction in the biosynthesis of essential biomolecules.

Transport and Distribution

The transport and distribution of 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain cellular compartments, where it exerts its inhibitory effects . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effectiveness in inhibiting bacterial growth.

属性

IUPAC Name |

3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c1-12-17(18(24)20-14-7-3-2-4-8-14)27-19-21-16(11-22(12)19)13-6-5-9-15(10-13)23(25)26/h2-11H,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQOHNAWIWNDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2513556.png)

![2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2513560.png)

![N'-(2-Ethoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2513563.png)

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2513564.png)

![2-{[1-(4-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2513568.png)

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2513569.png)

![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2513571.png)

![(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride](/img/structure/B2513573.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-[(2,4-dichloropyridin-3-yl)sulfonyl]piperazine](/img/structure/B2513576.png)

![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2513577.png)

![5-methyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2513578.png)

![2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513579.png)